molecular formula C11H6F3N3O4 B10913175 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913175
M. Wt: 301.18 g/mol
InChI Key: VXLOXEUEYJTXDZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a difluoromethyl group at position 3, a 2-fluoro-4-nitrophenyl substituent at position 1, and a carboxylic acid moiety at position 4. Its structure combines electron-withdrawing groups (fluoro, nitro) and a polar carboxylic acid, making it relevant in agrochemical and pharmaceutical research. The nitro group enhances electrophilicity, while the difluoromethyl group contributes to metabolic stability and lipophilicity.

Properties

Molecular Formula

C11H6F3N3O4

Molecular Weight

301.18 g/mol

IUPAC Name

3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)

InChI Key

VXLOXEUEYJTXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoromethyl group: This step might involve the use of difluoromethylating agents under specific conditions.

    Attachment of the fluoro-nitrophenyl group: This can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the carboxylic acid group.

    Reduction: Reduction reactions might target the nitro group, converting it to an amine.

    Substitution: The fluoro and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products might include oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds similar to 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with difluoromethyl substitutions exhibited enhanced activity against various cancer cell lines, suggesting potential therapeutic roles in cancer treatment .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are key mediators in the inflammatory pathway, and their inhibition can lead to reduced inflammation and pain relief.

Data Table: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound5.03.5
Aspirin10.08.0
Ibuprofen15.012.0

Pesticide Development

The compound serves as an important intermediate in the synthesis of novel fungicides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests, leading to enhanced efficacy.

Case Study :
A patent describes the synthesis of a new class of fungicides derived from this compound, demonstrating its utility in agricultural applications . These compounds showed significant activity against common agricultural pathogens, indicating their potential as effective crop protection agents.

Synthesis and Production

The production of this compound involves several synthetic pathways that ensure high yield and purity.

Synthesis Pathway Overview

  • Starting Materials : N-methyl-3-aminopyrazole
  • Reagents : Bromine or iodine for halogenation, potassium difluoromethyl trifluoroborate for difluoromethylation.
  • Yield : Total yield can reach up to 64% with purity exceeding 99.5% .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoromethyl and nitrophenyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Variations at Position 1

Compound A : 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid (M700F002)
  • Properties : Simpler structure with higher polarity due to the absence of lipophilic substituents. Acts as a soil metabolite of fluxapyroxad .
  • Applications : Used in pesticide residue assessments but lacks the bioactive aryl group for target specificity.
Compound B : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
  • Structure : Methyl group at position 1.
  • Properties : Intermediate for SDH inhibitor pesticides (e.g., fluxapyroxad, benzovindiflupyr). Synthesized via high-yield routes (89% yield) .
  • Applications : Industrial-scale production due to its role in agrochemical synthesis. Lower molecular weight (176.1 g/mol) compared to the target compound .
Compound C : 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : 4-Fluorophenyl at position 1.
  • Properties : Lacks the nitro group, reducing electron-withdrawing effects. Molecular weight: 314.32 g/mol .
  • Applications: Potential as a building block for fluorinated bioactive molecules.

Substituent Variations at Position 3

Compound D : 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Trifluoromethyl instead of difluoromethyl at position 3.
  • Properties : Increased electronegativity and steric bulk. Higher logP due to the CF3 group .
  • Applications : Enhanced metabolic stability in medicinal chemistry applications.
Compound E : 5-(Difluoromethyl)-3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Difluoromethyl at position 5 and trifluoromethyl at position 3.
  • Properties: Unique substitution pattern alters electronic distribution. Molecular formula: C4H3F5NO2 .
  • Applications : Specialized fluorinated intermediates in drug discovery.

Functional Group Modifications

Compound F : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-amide
  • Structure : Carboxylic acid replaced by an amide.
  • Properties : Reduced acidity and increased solubility in organic solvents. A metabolite in bacterial catabolism .
  • Applications : Probable role in biodegradation pathways of pyrazole herbicides.
Compound G : Ethyl 3-(Difluoromethyl)-1H-pyrazole-4-carboxylate
  • Structure : Ethyl ester derivative of M700F002.
  • Properties : Enhanced lipophilicity (CAS 151733-96-9). Used as a synthetic precursor .
  • Applications : Esterification improves cell membrane permeability in agrochemicals.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 2-Fluoro-4-nitrophenyl Difluoromethyl C11H7F3N3O4 314.19 Agrochemical R&D
M700F002 (Compound A) H Difluoromethyl C5H4F2N2O2 162.10 Pesticide metabolite
DFPA (Compound B) Methyl Difluoromethyl C6H6F2N2O2 176.12 SDH inhibitor intermediate
1-(4-Fluorophenyl) derivative (Compound C) 4-Fluorophenyl H C16H15FN4O2 314.32 Fluorinated APIs
Trifluoromethyl derivative (Compound D) Varies Trifluoromethyl C5H3F3N2O2 180.09 Medicinal chemistry

Table 2: Substituent Effects on Properties

Group Electronic Effect Lipophilicity (logP) Metabolic Stability
2-Fluoro-4-nitrophenyl Strong EWG High Moderate
Methyl (DFPA) Weak EDG Moderate High
Trifluoromethyl Strong EWG Very High Very High
Amide Neutral Low Variable

Key Findings

Bioactivity : The target compound’s nitro and fluoro groups enhance target binding in agrochemicals compared to DFPA’s methyl group .

Synthesis : DFPA’s industrial synthesis (89% yield) contrasts with the target compound’s likely complex route due to aryl nitro groups .

Metabolism : Metabolites like M700F002 lack bioactive aryl groups, limiting their pesticidal activity .

Biological Activity

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2101197-68-4, is an organic fluorinated compound with a molecular formula of C10_{10}H6_6F3_3N3_3O2_2 and a molecular weight of 257.17 g/mol. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities, particularly as an anti-inflammatory and antifungal agent.

The compound exhibits several noteworthy chemical properties:

  • Density : 1.54 g/cm³ (predicted)
  • Boiling Point : 358.7 °C (predicted)
  • Acidity (pKa) : -3.37 (predicted)

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, a study by Sivaramakarthikeyan et al. demonstrated that compounds with a para-nitrophenyl moiety linked to a pyrazole exhibited significant anti-inflammatory activity, with inhibition percentages comparable to standard treatments like diclofenac sodium . The mechanism of action appears to involve selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Antifungal Activity

The compound has also shown promising antifungal properties. A series of related pyrazole derivatives were synthesized and tested against various phytopathogenic fungi, revealing that some exhibited higher antifungal activity than established fungicides such as boscalid . The structure-activity relationship (SAR) studies indicated that modifications in the pyrazole structure could enhance antifungal efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. In the case of this compound, the presence of electron-withdrawing groups (like difluoromethyl and nitro) at specific positions on the phenyl ring significantly influences its biological activity. The following table summarizes key findings from SAR studies:

Compound StructureBiological ActivityIC50 Value (μg/mL)
Pyrazole with para-nitrophenylAnti-inflammatory93.53 ± 1.37%
Pyrazole derivative with difluoromethylAntifungalHigher than boscalid

Study 1: Anti-inflammatory Efficacy

In a controlled experiment using carrageenan-induced paw edema in rats, compounds similar to our target showed significant reduction in swelling compared to untreated controls. The most potent derivative exhibited an ED50 value indicating effective dose-response characteristics .

Study 2: Antifungal Testing

A study conducted on various pyrazole derivatives against seven phytopathogenic fungi revealed that certain modifications led to enhanced antifungal activity, outperforming traditional fungicides . The docking studies suggested that these compounds could effectively inhibit fungal growth by disrupting key metabolic pathways.

Q & A

Q. What are the established synthetic routes for 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation and hydrolysis. A typical route involves:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (e.g., 2-fluoro-4-nitrophenylhydrazine) in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ester intermediate.
  • Step 2 : Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) to convert the ester to the carboxylic acid. Yields range from 60–75%, depending on reaction optimization .
  • Key considerations : Control reaction temperature (70–90°C) to minimize side products, and use inert atmospheres to prevent oxidation of sensitive fluorinated groups .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the pyrazole ring structure and substituents. For example, the difluoromethyl group (-CF2_2H) shows distinct splitting patterns (e.g., 1^1H NMR: δ 6.2–6.8 ppm as a triplet; 19^{19}F NMR: δ -110 to -120 ppm) .
  • X-ray crystallography : Resolves the spatial arrangement of the nitro and fluorophenyl groups, confirming regiochemistry. Crystallographic data (e.g., bond lengths, angles) can be compared with density functional theory (DFT) calculations for validation .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 330.05 for C11_{11}H7_7F3_3N3_3O4_4) .

Q. What stability and storage conditions are recommended for this compound?

  • Stability : The nitro group (-NO2_2) and fluorophenyl moiety may decompose under prolonged UV exposure or high temperatures (>150°C). Store in amber vials at -20°C in a desiccator to prevent hydrolysis of the carboxylic acid group .
  • Decomposition products : Thermal gravimetric analysis (TGA) indicates release of CO2_2, NOx_x, and fluorinated byproducts above 200°C. Monitor via FT-IR for carbonyl (1700 cm1^{-1}) and nitro (1520 cm1^{-1}) band integrity .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Functionalization strategies :
    • Amide formation : React the carboxylic acid with amines (e.g., pyridin-2-amine) using coupling agents like HATU or EDCI to improve cell permeability .
    • Hydrazone derivatives : Condense with hydrazines to generate Schiff bases, which have shown enhanced antimicrobial activity in related pyrazole-carboxylic acids (e.g., MIC values <10 µg/mL against S. aureus) .
  • Structure-activity relationship (SAR) : Substituents at the 1- and 3-positions of the pyrazole ring significantly influence target binding. For example, electron-withdrawing groups (e.g., -NO2_2) enhance interactions with enzymes like guanylate cyclase .

Q. What computational methods are used to predict reactivity and electronic properties?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These correlate with electrophilic/nucleophilic attack sites .
  • Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. Key interactions include hydrogen bonding with the carboxylic acid and π-stacking of the fluorophenyl group .

Q. How can researchers resolve contradictions in biological activity data?

  • Case study : Discrepancies in antifungal efficacy may arise from assay conditions (e.g., pH, serum content).
    • Method 1 : Standardize MIC assays using CLSI guidelines (e.g., RPMI-1640 media, 48h incubation) .
    • Method 2 : Validate target engagement via enzymatic assays (e.g., NADPH depletion in CYP51 inhibition studies) .
  • Statistical analysis : Use multivariate regression to isolate variables (e.g., logP, solubility) affecting bioactivity. For example, derivatives with logP >3.5 show reduced aqueous solubility but improved membrane penetration .

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